

Cellular Targets of RK-287107 Beyond Tankyrase: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

RK-287107 is a potent and specific small molecule inhibitor of tankyrase-1 (TNKS1) and tankyrase-2 (TNKS2), key enzymes in the poly(ADP-ribose) polymerase (PARP) family.[1][2][3] Its primary mechanism of action involves the stabilization of Axin, a crucial component of the β-catenin destruction complex, leading to the downregulation of the Wnt/β-catenin signaling pathway.[4][5] This pathway is frequently hyperactivated in various cancers, particularly colorectal cancer, making tankyrase inhibitors like **RK-287107** promising therapeutic agents.[4] [5] While the on-target effects of **RK-287107** are well-documented, a comprehensive understanding of its cellular targets beyond tankyrases is critical for predicting potential off-target effects and fully elucidating its pharmacological profile.

This technical guide summarizes the known cellular targets of **RK-287107**, with a focus on distinguishing its on-target versus off-target activities based on currently available data. It also provides an overview of the methodologies used to assess inhibitor specificity and outlines the known selectivity profiles of other tankyrase inhibitors to offer a broader context.

On-Target Profile of RK-287107

The primary cellular targets of **RK-287107** are Tankyrase-1 (TNKS1/PARP5a) and Tankyrase-2 (TNKS2/PARP5b).[1][2][3] **RK-287107** exhibits high potency against both isoforms.



Quantitative Data for On-Target Activity

Target	Assay Type	IC50 (nM)	Cell Line/System	Reference
Tankyrase-1	In vitro enzymatic	14.3	Purified enzyme	[4]
Tankyrase-2	In vitro enzymatic	10.6	Purified enzyme	[4]
Wnt/β-catenin pathway	Cell-based	Gl50: 449	COLO-320DM	[4]

Off-Target Profile of RK-287107

Based on available literature, the off-target profile of **RK-287107** has been primarily characterized by its high selectivity against PARP1.

Quantitative Data for Off-Target Activity

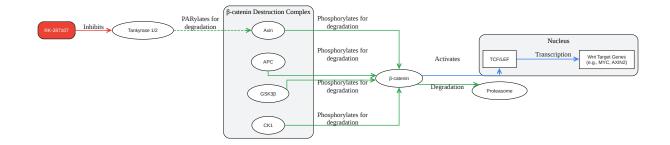
Target	Assay Type	IC ₅₀ (μM)	Cell Line/System	Reference
PARP1	In vitro enzymatic	>20	Purified enzyme	[4]

Notably, comprehensive, publicly available data from broad-panel screens such as kinomewide scans or global proteomic analyses for **RK-287107** are currently limited. Such studies are essential for identifying unanticipated off-target interactions that could contribute to the drug's overall efficacy or toxicity profile.

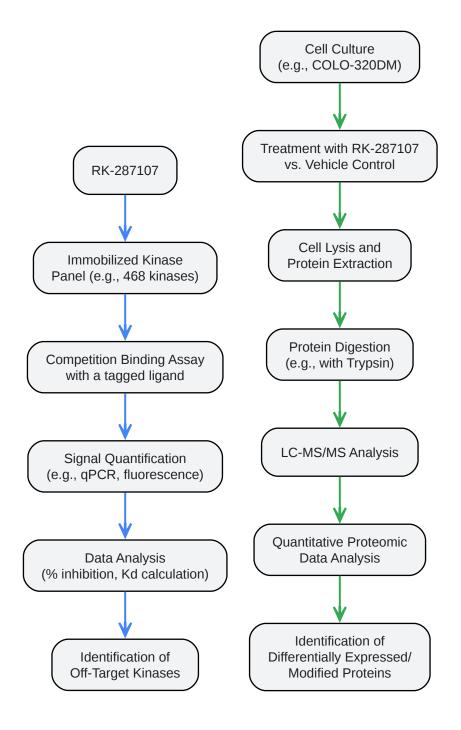
Signaling Pathway Modulated by RK-287107

The primary signaling pathway affected by **RK-287107** is the Wnt/ β -catenin pathway. Inhibition of tankyrase leads to the stabilization of Axin, a scaffold protein in the β -catenin destruction complex. This enhanced stability promotes the degradation of β -catenin, thereby inhibiting the transcription of Wnt target genes.









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